molecular formula C5H5NOS B1653049 Cyclopropanecarbonyl isothiocyanate CAS No. 171058-80-3

Cyclopropanecarbonyl isothiocyanate

Cat. No.: B1653049
CAS No.: 171058-80-3
M. Wt: 127.17 g/mol
InChI Key: BGNLTOFAQVNXMQ-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl isothiocyanate is a chemical compound with the molecular formula C₅H₅NOS and a molecular weight of 127.16400 g/mol. It is a member of the isothiocyanate family, known for their diverse biological activities and synthetic utility. This compound has garnered attention in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl isothiocyanate can be synthesized through several methods, including the reaction of cyclopropanecarboxylic acid with thiocyanates under specific conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbonyl isothiocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted isothiocyanates depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarbonyl isothiocyanate has found applications in various scientific research fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules.

  • Biology: Isothiocyanates, including this compound, exhibit antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and inflammation management.

  • Industry: It is used in the development of new materials and chemical processes due to its unique reactivity.

Mechanism of Action

The mechanism by which cyclopropanecarbonyl isothiocyanate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • Phenyl isothiocyanate

  • Allyl isothiocyanate

  • Benzyl isothiocyanate

  • Ethyl isothiocyanate

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Properties

IUPAC Name

cyclopropanecarbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-5(6-3-8)4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNLTOFAQVNXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588584
Record name Cyclopropanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171058-80-3
Record name Cyclopropanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropanecarbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Cyclopropanecarbonyl isothiocyanate was prepared using commercially available 1-cyclopropanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclopropanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (46 mg, yield 66%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Cyclopropanecarbonyl isothiocyanate was prepared using commercially available 1-cyclopropanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclopropanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (36 mg, yield 52%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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